Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]-
Description
The compound Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]- is a structurally complex polyethylene glycol (PEG) derivative. Its key features include:
- Carboxymethyl group at the alpha position, enhancing hydrophilicity and ionic interactions.
- Maleimide-functionalized omega terminus: The 2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl group enables thiol-reactive conjugation, commonly used in bioconjugation (e.g., protein or peptide linkage) .
- Ethoxylated spacer: The central PEG backbone provides water solubility, biocompatibility, and steric stabilization.
This compound is likely utilized in biomedical applications (e.g., drug delivery systems) or specialty surfactants due to its reactive termini and PEG-based structure.
Properties
IUPAC Name |
2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O7/c16-10(3-5-15-11(17)1-2-12(15)18)14-4-6-21-7-8-22-9-13(19)20/h1-2H,3-9H2,(H,14,16)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZNYUWSKCVCLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
321936-04-3 | |
| Details | Compound: α-(Carboxymethyl)-ω-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]poly(oxy-1,2-ethanediyl) | |
| Record name | α-(Carboxymethyl)-ω-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]poly(oxy-1,2-ethanediyl) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321936-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936616-30-7 | |
| Record name | 2-(2-(2-((3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl)amino)ethoxy)ethoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936616307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-(2-((3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)-1-OXOPROPYL)AMINO)ETHOXY)ETHOXY)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZWL5H26BQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]- can be achieved through the reaction of maleic anhydride with glycine. The reaction typically involves dissolving maleic anhydride in an organic solvent and reacting it with glycine at low temperatures to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of maleic anhydride and glycine under controlled conditions. The reaction is carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. It can also interact with proteins and nucleic acids, leading to changes in their structure and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related polyethylene glycol derivatives, based on evidence from regulatory documents, chemical databases, and industry reports:
Key Findings:
Functional Group Impact: The target compound’s maleimide group distinguishes it from APEOs and alkyl ether PEGs, enabling covalent bonding with thiols (e.g., antibodies). This contrasts with APEOs’ non-reactive alkylphenol groups, which are environmentally persistent . Carboxymethyl vs. Sulfopropyl/Carboxy-Sulfopropyl: The target compound’s carboxylate may offer milder ionic interactions compared to sulfonates, which are stronger electrolytes .
Regulatory and Safety Profiles: APEOs face strict regulations due to toxicity, whereas sulfonated PEGs (e.g., ) and carboxymethylated variants may be preferred for greener formulations .
Performance in Applications: Surfactancy: APEOs and C10-16-alkyl ether PEGs excel in detergency but lack the target compound’s bioconjugation utility. Biomedical Use: The target compound’s dual functionality (carboxymethyl + maleimide) is advantageous for drug delivery, whereas phosphonated or lauramide PEGs serve non-medical roles .
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